![molecular formula C21H18ClN3S B2503166 4-[(2-氯苄基)硫代]-2-(2,5-二甲苯基)吡唑并[1,5-a]吡嗪 CAS No. 1207013-63-5](/img/structure/B2503166.png)

4-[(2-氯苄基)硫代]-2-(2,5-二甲苯基)吡唑并[1,5-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine" is a pyrazolo[1,5-a]pyrazine derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the literature does discuss various pyrazolo[1,5-a]pyrazine derivatives and related structures, indicating the potential significance of such compounds in pharmaceutical and materials science research.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives and related compounds typically involves multi-step reactions that may include cyclization, condensation, and substitution reactions. For instance, the synthesis of 2-(m-chlorobenzyl)-4-substituted-7-methyl-1,1,3-trioxo-pyrazolo[4,5-e][1,2,4]thiadiazines involves a series of reactions starting from appropriate precursors and evaluated for anti-HIV activity . Similarly, thieno[3,4-b]pyrazine-based monomers were synthesized and copolymerized with donor segments for application in photovoltaic devices . These examples demonstrate the synthetic versatility of pyrazolo[1,5-a]pyrazine derivatives and their potential for functionalization.

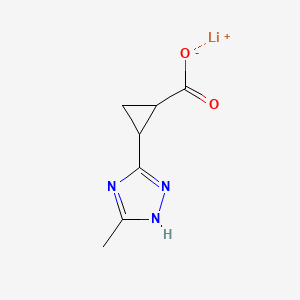

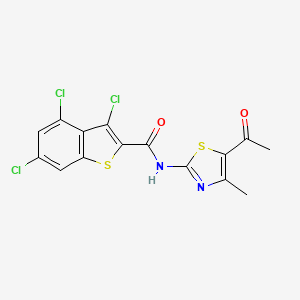

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by a fused bicyclic system containing nitrogen atoms, which can significantly influence the electronic and steric properties of the molecule. The presence of substituents such as the 2-chlorobenzylthio group and dimethylphenyl group in the compound of interest would likely affect its reactivity and interaction with biological targets or materials. The structure of related compounds, such as thieno[3,4-b]pyrazine-based monomers, has been investigated for their optical properties and energy levels, which are crucial for their application in electronic devices .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazine derivatives can participate in various chemical reactions, including cycloadditions, substitutions, and catalytic transformations. For example, the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate leads to functionalized thieno[2,3-b]pyrazine derivatives . Additionally, a catalyst based on a benzo[e][1,2,4]thiadiazine derivative was used for the one-pot synthesis of pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives . These reactions highlight the reactivity of pyrazolo[1,5-a]pyrazine derivatives and their potential as intermediates in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazine derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and reactivity of these compounds. The photovoltaic performance of copolymers based on thieno[3,4-b]pyrazine and benzothiadiazole derivatives was studied, revealing insights into their electrochemical behavior and energy levels . Additionally, the solubility and stability of these compounds can be tailored by modifying their structure, as seen in the synthesis of a labelling reagent for amino acid analysis .

科学研究应用

合成和生物活性

- 与吡唑并[1,5-a]吡嗪相关的化合物,如吡唑并[3,4-d]吡唑和吡唑并[1,5-a]嘧啶,已被合成并研究其生物活性。这些化合物以其对革兰氏阳性和革兰氏阴性细菌的显着抑制效率而著称,展示了其在抗菌应用中的潜力 (扎基、萨耶德和埃尔罗比,2016 年)。

- 另一项研究重点关注6-芳基取代吡唑并[1,5-a]嘧啶衍生物的合成,突出了该化合物的结构和化学性质,这可能与进一步的医学应用相关 (徐立峰,2011 年)。

抗菌应用

- 对与吡唑并[1,5-a]吡嗪密切相关的 4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸衍生物的进一步研究证明了对革兰氏阳性和革兰氏阴性细菌的抗菌活性。这表明相关的吡唑并[1,5-a]吡嗪化合物具有潜在的药物应用 (比尔迪里奇、舍内尔和托兹卢,2007 年)。

抗癌活性

- 一些新的吡唑并[3,4-d]嘧啶-4-酮衍生物的合成和抗癌活性研究表明,类似的化合物,特别是 3,6-二甲基-1-苯基-1H-吡唑并[3,4-d][1,3]恶嗪-4-酮及其衍生物,对 MCF-7 人乳腺癌细胞系表现出显着的抗肿瘤活性。这表明涉及吡唑并[1,5-a]吡嗪化合物的癌症治疗研究的潜在途径 (阿卜杜拉蒂夫、阿卜杜拉尔、阿卜杜勒加瓦德、艾哈迈德和巴克尔,2014 年)。

光合电子传递抑制

- 对吡唑衍生物(包括吡唑并[3,4-d][1,3]噻嗪-4-酮和吡唑并[3,4-d][1,3]噻嗪-4-硫酮衍生物)的研究探讨了它们作为光合电子传递抑制剂的潜力。这项研究提供了对吡唑并[1,5-a]吡嗪衍生物的农业应用的见解,特别是作为除草剂 (维森蒂尼、古奇奥内、吉拉托、恰乔、马雷斯和福拉尼,2005 年)。

作用机制

Target of Action

Similar compounds have been shown to exhibit strong anti-helicobacter pylori activity .

Mode of Action

It’s worth noting that compounds with similar structures have been evaluated for their anti-helicobacter pylori activity . The mechanism of action of these compounds could involve interactions with specific targets in the bacterium, leading to inhibition of its growth.

Biochemical Pathways

Given its potential anti-helicobacter pylori activity, it may interfere with essential biochemical pathways in the bacterium, leading to its inhibition .

Result of Action

Based on its potential anti-helicobacter pylori activity, it can be inferred that the compound may lead to the inhibition of the bacterium’s growth .

属性

IUPAC Name |

4-[(2-chlorophenyl)methylsulfanyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3S/c1-14-7-8-15(2)17(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-3-4-6-18(16)22/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBHQJUKJDJBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)

![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)

![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)